Berkeleylactone E

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

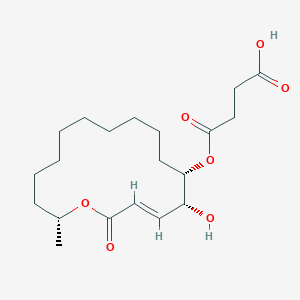

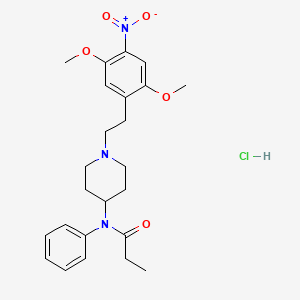

Berkeleylactone E is a macrolide antibiotic isolated from a mixed fermentation of two Penicillium species . It is a major analog of a family of recently described macrolide antibiotics and is active against Gram-positive bacteria, Candida albicans, and Candida glabrata . This compound is structurally related to the antibiotic A26771B .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Berkeleylactone E involves a series of complex organic reactions. One of the key steps in the synthesis is the ring-closing alkyne metathesis (RCAM) of an ester substrate featuring 1-propynyl termini . The carboxylic part of the substrate is assembled using alkyne chemistry, such as carboxylation of a diyne followed by isomerization of the ynoate section to a dienoate and dihydroxylation of the 4,5-double bond . The synthesis of the alcohol part of the ester starts with the opening of ®-propylene oxide with an acetylide and is followed by two triple bond migrations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Penicillium species. The fermentation process is carefully timed and controlled to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Berkeleylactone E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Berkeleylactone E has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Berkeleylactone E is not fully understood. it is known that, unlike other macrolide antibiotics, this compound does not inhibit protein synthesis nor target the ribosome . This suggests a novel mode of action for its antibiotic activity . Further research is needed to elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

A26771B: Structurally related to Berkeleylactone E and exhibits similar antibiotic activity.

Berkeleylactones A-H: These compounds are also macrolide antibiotics isolated from Penicillium species and share structural similarities with this compound.

Uniqueness: this compound is unique due to its novel mode of action and its specific activity against Gram-positive bacteria and certain fungi . Its structural features, such as the 16-membered macrolactone ring, contribute to its distinct biological properties .

Properties

Molecular Formula |

C20H32O7 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

4-[[(3E,5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C20H32O7/c1-15-9-7-5-3-2-4-6-8-10-17(16(21)11-13-19(24)26-15)27-20(25)14-12-18(22)23/h11,13,15-17,21H,2-10,12,14H2,1H3,(H,22,23)/b13-11+/t15-,16-,17+/m1/s1 |

InChI Key |

FHTCEVVYDAAWIA-OVPLUVTGSA-N |

Isomeric SMILES |

C[C@@H]1CCCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)OC(=O)CCC(=O)O |

Canonical SMILES |

CC1CCCCCCCCCC(C(C=CC(=O)O1)O)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-propan-2-ylbenzamide](/img/structure/B10818934.png)

![7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;hydrate](/img/structure/B10818947.png)

![[(Z,2S,3R)-2-amino-3-hydroxyoctadec-14-enyl] dihydrogen phosphate](/img/structure/B10818955.png)

![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)